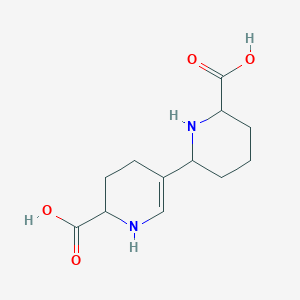
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is a complex organic compound that features both piperidine and tetrahydropyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of reactions including carboxylation and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be designed to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar reactivity and applications.
Tetrahydropyridine derivatives: These compounds feature the tetrahydropyridine ring and can be used in similar contexts.
Uniqueness
What sets 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid apart is the combination of both piperidine and tetrahydropyridine moieties, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
142759-11-3 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
5-(6-carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c15-11(16)9-5-4-7(6-13-9)8-2-1-3-10(14-8)12(17)18/h6,8-10,13-14H,1-5H2,(H,15,16)(H,17,18) |
Clave InChI |
FZNMMFIPIGBAJL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC(C1)C(=O)O)C2=CNC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
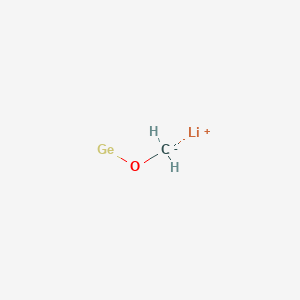

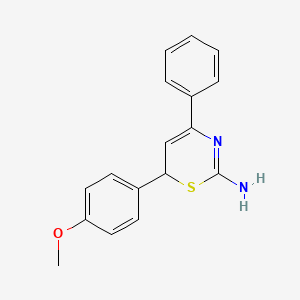
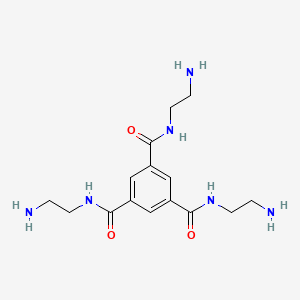


![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
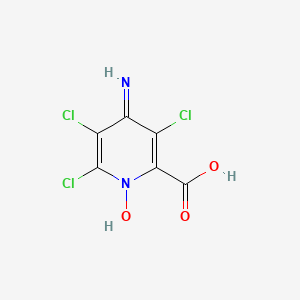
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
